1-Cyclopentylethanone

描述

Nomenclature and Chemical Structure within Ketone Chemistry

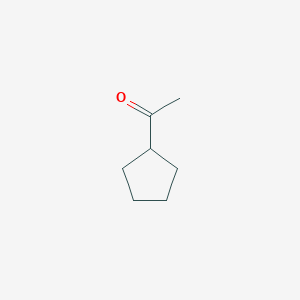

1-Cyclopentylethanone, also known by synonyms such as Cyclopentyl methyl ketone and Acetylcyclopentane, is classified as a cyclic ketone. chemspider.com Its molecular formula is C₇H₁₂O, and it has a molecular weight of 112.17 g/mol . nih.gov The structure of the molecule consists of a five-membered cyclopentane (B165970) ring bonded to an acetyl group (a methyl ketone). cymitquimica.com This structure, particularly the carbonyl group (C=O) adjacent to the cyclopentane ring, is the source of its characteristic reactivity. smolecule.comcymitquimica.com

The compound is a colorless to pale yellow liquid with a distinct, pleasant, sweet, and fruity odor. smolecule.comcymitquimica.com It is soluble in organic solvents and miscible with water. cymitquimica.comchemicalbook.comchembk.comthegoodscentscompany.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O nih.gov |

| Molecular Weight | 112.17 g/mol nih.gov |

| Boiling Point | 160°C at 760 mmHg americanelements.com |

| Density | 0.913 g/cm³ americanelements.com |

| Flash Point | 47°C americanelements.com |

| CAS Number | 6004-60-0 nih.gov |

Historical Context of this compound Research

Historically, this compound has been a subject of study within the broader field of organic synthesis. Its synthesis can be achieved through classic chemical reactions, one of the most common being the Friedel-Crafts acylation of cyclopentane using acetyl chloride with a Lewis acid catalyst like aluminum chloride. Other established methods include the catalytic hydrogenation of cyclopentylideneacetone or the oxidation of the corresponding alcohol, 1-cyclopentylethanol (B1203354). nih.gov

Research interest in the compound has been driven by its role as a versatile building block. mendelchemicals.com A notable application in its research history is its use as a starting material in the synthesis of ACT-334441, a potent S1P receptor 1 agonist, which involves a Guareschi–Thorpe reaction. The compound has also been identified in natural sources, such as in the root extracts of Albertisia papuana.

Significance in Modern Organic Synthesis and Chemical Transformations

The significance of this compound in modern organic chemistry lies in its versatility as an intermediate and its participation in a variety of chemical transformations. chembk.comchembk.com It serves as a precursor for creating more complex pharmaceutical and agrochemical compounds. smolecule.commendelchemicals.com

The ketone functional group allows this compound to undergo a range of reactions:

Oxidation: It can be oxidized to form cyclopentyl acetic acid using strong oxidizing agents.

Reduction: The compound can be reduced by agents like sodium borohydride (B1222165) to yield 1-cyclopentylethanol. nih.gov

Haloform Reaction: In the presence of a halogen and a strong base, it can undergo the haloform reaction. smolecule.com

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to a variety of functionalized products. smolecule.com

Domino Reactions: In base-mediated reactions with molecular oxygen, this compound can participate in a domino enolization-oxygenation pathway to produce complex endoperoxides, such as 3,5-dihydroxy-1,2-dioxanes. smolecule.comrsc.org This type of reaction, where multiple bonds are formed in a single sequence, highlights its utility in building intricate molecular architectures efficiently. rsc.org

Suzuki Coupling: It has been noted to act as a ligand in Suzuki coupling reactions. cymitquimica.comchemicalbook.com

Spiro Compound Synthesis: It reacts with benzo Current time information in Bangalore, IN.guidechem.comoxadiazole 1-oxide to create spiro compounds like 3-methylspiro(chinoxalin-2(3H),1'-cyclopentan)-3-amin-1,4-dioxide. chemicalbook.com

Furthermore, derivatives of this compound, such as 2-bromo-1-cyclopentylethanone, are valuable intermediates themselves, with the bromine atom enhancing the molecule's electrophilic character for use in reactions like nucleophilic substitutions. cymitquimica.com The study of its enolates and their reactions continues to be an area of active research, contributing to advancements in catalytic and stereoselective synthesis. smolecule.comrsc.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-cyclopentylethanol |

| 2-bromo-1-cyclopentylethanone |

| Acetylcyclopentane |

| ACT-334441 |

| Aluminum chloride |

| Benzo Current time information in Bangalore, IN.guidechem.comoxadiazole 1-oxide |

| Chloroform |

| Cyclopentane |

| Cyclopentanecarboxylic acid |

| Cyclopentylideneacetone |

| Cyclopentyl acetic acid |

| Cyclopentyl methyl ketone |

| Sodium borohydride |

| Sodium cyclopentane carboxylate |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKENTYLPIUIMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208768 | |

| Record name | Ethanone, 1-cyclopentyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6004-60-0 | |

| Record name | Cyclopentyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6004-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-cyclopentyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentylethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CM8FC0UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Cyclopentylethanone

Contemporary Routes via Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the introduction of an acyl group onto an aromatic or aliphatic compound. smolecule.comfiveable.me The synthesis of 1-Cyclopentylethanone can be achieved through the Friedel-Crafts acylation of cyclopentane (B165970) with acetyl chloride.

Catalyst Systems in Friedel-Crafts Acylation (e.g., Lewis Acids)

The choice of catalyst is critical in Friedel-Crafts acylation. Lewis acids are commonly employed to activate the acylating agent, typically an acyl chloride or anhydride (B1165640). numberanalytics.commasterorganicchemistry.comsigmaaldrich.com For the synthesis of this compound, aluminum chloride (AlCl₃) is a frequently used Lewis acid catalyst. It functions by coordinating to the halogen of the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion. masterorganicchemistry.comsigmaaldrich.com

Other Lewis acids such as ferric chloride (FeCl₃) and boron trifluoride (BF₃) also find application in Friedel-Crafts reactions. numberanalytics.com The selection of a specific Lewis acid often depends on the reactivity of the substrate and the desired reaction conditions. numberanalytics.com In some instances, polyphosphoric acid has been utilized as both a catalyst and a solvent, enabling direct acylation without the need for pre-formed acid chlorides.

Innovations in catalyst systems include the use of solid-supported reagents and metal triflates. For example, hafnium triflate (Hf(OTf)₄) has been shown to be an effective catalyst for the acylation of substituted benzenes with acid anhydrides. chemistryjournals.net The development of heterogeneous catalysts, such as zeolites and metal oxides, is also a significant area of research, aiming to simplify catalyst recovery and improve the environmental profile of the reaction. researchgate.net

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Strength | Selectivity | Common Use Cases |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Strong | Low | General purpose, effective for electron-rich substrates. numberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | Moderate | Milder reaction conditions. numberanalytics.com |

| Boron trifluoride (BF₃) | Moderate to Weak | High | Used for reactions with sensitive functional groups. numberanalytics.com |

| Hafnium triflate (Hf(OTf)₄) | Strong | High | Catalytic acylation with acid anhydrides. chemistryjournals.net |

| Polyphosphoric acid | Moderate | Moderate | Acts as both catalyst and solvent. |

Optimization of Reaction Conditions (Temperature, Anhydrous Environments)

The efficiency and selectivity of Friedel-Crafts acylation are highly dependent on the reaction conditions. The reaction is typically conducted under anhydrous conditions because the Lewis acid catalysts are moisture-sensitive and can be deactivated or decomposed by water. chemistryjournals.net

Temperature control is also crucial. For the acylation of cyclopentane with acetyl chloride using aluminum chloride, the reaction is often carried out at low temperatures, in the range of 0-5°C, to minimize the formation of side products. The optimization of reaction parameters, including temperature, solvent, and reaction time, is essential for maximizing the yield and purity of this compound. Recent advancements have explored the use of microwave irradiation and ultrasonic environments to enhance reaction rates and efficiencies. nih.govnih.gov

Synthesis from Cyclopentanone (B42830) Derivatives

An alternative and widely explored avenue for the synthesis of this compound involves the use of cyclopentanone as a starting material. These methods leverage the reactivity of the ketone functional group to introduce the desired acetyl moiety.

Nucleophilic Substitution Approaches utilizing Cyclopentanone

One approach to synthesizing this compound from cyclopentanone involves a sequence of reactions that can be broadly categorized under nucleophilic substitution. A multi-step synthesis starting from cyclopentanone has been reported, highlighting the feasibility of this precursor. google.comgoogleapis.comgoogle.com The conversion of cyclopentanone to an intermediate that can undergo nucleophilic substitution is a key strategy. For instance, the reaction of cyclopentanone with ethyl iodide under basic conditions has been described as a method to form this compound.

Grignard Reagent Mediated Syntheses

Grignard reagents are powerful nucleophiles and play a significant role in the synthesis of ketones. The synthesis of this compound can be achieved by reacting a cyclopentyl-containing Grignard reagent with a suitable electrophile. For example, the addition of cyclopentylmagnesium bromide to acetic anhydride at low temperatures has been shown to yield this compound, albeit with moderate yields. google.com Another route involves the reaction of cyclopentanecarbonitrile (B127170) with methylmagnesium bromide. google.com

A related method involves the reaction of 2-chloro-N-methoxy-N-methylacetamide with cyclopentylmagnesium bromide in tetrahydrofuran (B95107) (THF) to produce 2-chloro-1-cyclopentylethanone, a precursor that can be further transformed. The reaction of a Grignard reagent derived from cyclopentyl bromide with acetaldehyde, followed by hydrolysis, yields 1-cyclopentylethanol (B1203354), which can then be oxidized to this compound. smolecule.com

Table 2: Overview of Grignard-based Syntheses for this compound and Precursors

| Grignard Reagent | Electrophile | Product | Reference |

|---|---|---|---|

| Cyclopentylmagnesium bromide | Acetic anhydride | This compound | google.com |

| Methylmagnesium bromide | Cyclopentanecarbonitrile | This compound | google.com |

| Cyclopentylmagnesium bromide | 2-chloro-N-methoxy-N-methylacetamide | 2-Chloro-1-cyclopentylethanone | |

| Cyclopentylmagnesium bromide | Acetaldehyde | 1-Cyclopentylethanol | smolecule.com |

Direct Alkylation Strategies of Cyclopentanone

Direct alkylation of cyclopentanone presents a more direct route to this compound. However, direct α-alkylation of cyclic ketones with simple alkenes can be challenging. nih.gov Recent research has focused on developing catalytic systems that can achieve high selectivity. One such system employs an iridium catalyst with a bifunctional directing template to achieve branched-selective α-alkylation of cyclopentanone with alkenes. nih.gov While this method offers a direct approach, controlling the selectivity and preventing polyalkylation remains a key challenge. The direct alkylation of cyclopentanone with alkyl halides can also yield this compound.

Alternative and Emerging Synthetic Pathways

Catalytic Hydrogenation of Cyclopentylideneacetone

One industrial production method for this compound involves the catalytic hydrogenation of cyclopentylideneacetone. This process selectively reduces the carbon-carbon double bond of the α,β-unsaturated ketone to yield the desired saturated ketone. The reaction is typically carried out using a catalyst, such as palladium on alumina (B75360), often in the presence of zinc salts to improve selectivity. smolecule.com The conditions for this hydrogenation are generally maintained at temperatures between 40-80°C and hydrogen pressures of 2.41–2.76 MPa. smolecule.com Bimetallic catalysts, like Pd-Ni alloys, have been shown to enhance the rate of hydrogenation while minimizing the over-reduction to cyclopentane. smolecule.com The choice of solvent can also play a role, with aromatic solvents like toluene (B28343) improving the solubility of the starting material and reducing side reactions. smolecule.com

Oxidation of 1-Cyclopentylethanol

The oxidation of the secondary alcohol, 1-cyclopentylethanol, provides a direct route to this compound. googleapis.comgoogle.comgoogle.com This transformation requires the use of an oxidizing agent to convert the hydroxyl group into a carbonyl group. Various oxidizing agents can be employed for this purpose, including chromium trioxide and sodium dichromate in sulfuric acid. smolecule.comgoogleapis.comgoogle.com To avoid over-oxidation to the corresponding carboxylic acid, controlled conditions are necessary. The use of pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) can effectively halt the reaction at the ketone stage, achieving high efficiency. smolecule.com

Synthesis via Acetylide Anion Addition to Cyclopentanone

A synthetic approach that builds the carbon skeleton involves the addition of an acetylide anion to cyclopentanone. Acetylide anions, formed by the deprotonation of a terminal alkyne with a strong base like sodium amide, are potent nucleophiles. libretexts.orgyoutube.commasterorganicchemistry.com These anions can attack the electrophilic carbonyl carbon of cyclopentanone in a nucleophilic addition reaction. libretexts.orglumenlearning.comyoutube.com This initial addition forms an alkoxide intermediate, which upon subsequent acidic workup, yields a propargyl alcohol. libretexts.orglumenlearning.com Further chemical modifications would be required to convert the propargyl alcohol to this compound.

Multistep Preparations from Tert-Butyl Acetoacetate (B1235776) and 1,4-Dibromobutane

A robust and scalable synthesis of this compound can be achieved through a multistep sequence starting from tert-butyl acetoacetate and 1,4-dibromobutane. newdrugapprovals.orgresearchgate.netaskfilo.com This method, an adaptation of the acetoacetic ester synthesis, involves the formation of a cyclic intermediate followed by hydrolysis and decarboxylation. askfilo.comorgoreview.combartleby.comlibretexts.org

The initial step of this synthesis involves the alkylation of tert-butyl acetoacetate with 1,4-dibromobutane. googleapis.com This reaction is typically carried out in a two-phase system, consisting of an aqueous base and an organic solvent. To facilitate the reaction between the water-soluble base and the organic-soluble ester, a phase transfer catalyst is employed. googleapis.comnih.govijirset.com Tetrabutylammonium (B224687) bromide (TBABr) or tetrabutylammonium iodide are commonly used for this purpose. googleapis.comnewdrugapprovals.orgresearchgate.net The catalyst transports the hydroxide (B78521) or enolate anion from the aqueous phase to the organic phase, where it can react with the dibromobutane. nih.govijirset.com The reaction can be performed with sodium hydroxide in water or with potassium carbonate in DMSO. googleapis.comnewdrugapprovals.org The use of a phase transfer catalyst accelerates the reaction, allowing for milder conditions and improved yields. ijirset.com

| Catalyst System | Base | Solvent | Temperature | Reaction Time |

| Tetrabutylammonium bromide | 32-50% NaOH | Water/Organic | 50-55°C | 5 hours |

| Tetrabutylammonium iodide | K₂CO₃ | DMSO | ~25°C | ~20 hours |

This table summarizes typical reaction conditions for the phase transfer-catalyzed alkylation. googleapis.comgoogle.comnewdrugapprovals.org

The product of the initial alkylation is tert-butyl 1-acetylcyclopentanecarboxylate. newdrugapprovals.orgresearchgate.netaskfilo.com To obtain the final product, this compound, this intermediate must undergo hydrolysis and decarboxylation. askfilo.combartleby.comlookchem.com This is achieved by heating the intermediate in the presence of a strong acid. googleapis.comlibretexts.org

Commonly used acids for this step include hydrochloric acid, sulfuric acid, or trifluoroacetic acid (TFA). googleapis.comnewdrugapprovals.orgresearchgate.net The reaction temperature varies depending on the acid used, typically ranging from 60°C to 120°C. googleapis.comnewdrugapprovals.org The acid catalyzes the hydrolysis of the tert-butyl ester to a β-keto acid, which is unstable and readily undergoes decarboxylation upon heating to yield this compound and carbon dioxide. libretexts.org The crude product is then purified, often by distillation, to yield the final ketone. newdrugapprovals.orglookchem.com

| Acid | Concentration | Temperature |

| Hydrochloric Acid (HCl) | 32% | 60-80°C |

| Sulfuric Acid (H₂SO₄) | 50% | ~120°C |

| Trifluoroacetic Acid (TFA) | Neat | 65°C |

This table presents various acidic conditions for the hydrolysis and decarboxylation step. googleapis.comnewdrugapprovals.orgresearchgate.net

Addition of Organolithium Reagents to N-Cyclopentanecarbonyl-N,O-dimethylhydroxylamine

The synthesis of ketones via the addition of organometallic reagents to carboxylic acid derivatives is a fundamental transformation in organic chemistry. A significant challenge often encountered is the over-addition of the organometallic reagent to the newly formed ketone, leading to the formation of tertiary alcohols as byproducts. wisc.edu The use of N-methoxy-N-methylamides, commonly known as Weinreb amides, effectively circumvents this issue. wisc.edu

N-Cyclopentanecarbonyl-N,O-dimethylhydroxylamine, a Weinreb amide, serves as an excellent substrate for the synthesis of this compound. The reaction proceeds by the addition of an organolithium reagent, such as methyl lithium, to the Weinreb amide. google.comallfordrugs.comgoogleapis.com This addition is not prone to over-addition because it forms a stable metal-chelated tetrahedral intermediate. wisc.edu This intermediate is stable and does not collapse to the ketone until an aqueous workup is performed. wisc.edu Consequently, even when an excess of the organolithium reagent is used, the reaction cleanly stops at the ketone stage. wisc.edu

In a documented example, the addition of methyl lithium to N-cyclopentanecarbonyl-N,O-dimethylhydroxylamine at a cryogenic temperature of -78°C resulted in a good yield of this compound. google.comallfordrugs.comgoogleapis.comnewdrugapprovals.org This method is a reliable route for preparing methyl ketones from the corresponding Weinreb amides. wisc.edu

Table 1: Synthesis of this compound via Weinreb Amide

| Reactant 1 | Reactant 2 | Temperature | Yield | Reference |

| N-Cyclopentanecarbonyl-N,O-dimethylhydroxylamine | Methyl lithium | -78°C | 77% | google.com, allfordrugs.com, googleapis.com, newdrugapprovals.org |

Addition of Methyl Lithium to Cyclopentyl Carboxylic Acid

A direct and efficient method for converting a carboxylic acid into a ketone involves the use of two or more equivalents of an organolithium reagent. masterorganicchemistry.com This approach has been successfully applied to the synthesis of this compound from cyclopentyl carboxylic acid. google.comallfordrugs.comnewdrugapprovals.org While Grignard reagents are typically not reactive enough to add to the carboxylate anion formed in the initial step, organolithium reagents are sufficiently nucleophilic to proceed. masterorganicchemistry.comorganicchemistrytutor.com

The reaction mechanism involves two key stages:

Deprotonation: The first equivalent of the organolithium reagent, in this case, methyl lithium, acts as a strong base and deprotonates the carboxylic acid. masterorganicchemistry.comorganicchemistrytutor.com This acid-base reaction is rapid and results in the formation of a lithium carboxylate and a hydrocarbon byproduct (methane). organicchemistrytutor.com

Nucleophilic Addition: A second equivalent of methyl lithium then adds to the carbonyl carbon of the lithium carboxylate salt. masterorganicchemistry.comorganicchemistrytutor.com This nucleophilic attack leads to the formation of a stable geminal dianion intermediate, where two oxygen atoms are bonded to the same carbon. organicchemistrytutor.com This dianion is a highly reactive species but is stable enough to persist in the reaction mixture without collapsing. organicchemistrytutor.comstackexchange.com

This stable tetrahedral intermediate prevents further reaction with the organolithium reagent. masterorganicchemistry.com The desired ketone, this compound, is then liberated upon acidic workup, which protonates the dianion, leading to an unstable hydrate (B1144303) that readily eliminates a water molecule to yield the final product. masterorganicchemistry.comorganicchemistrytutor.com A reported synthesis using this method, conducted in diethyl ether at -78°C, achieved a high yield. google.comgoogleapis.comnewdrugapprovals.org

Table 2: Synthesis of this compound from Carboxylic Acid

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| Cyclopentyl carboxylic acid | Methyl lithium (2 equiv.) | Diethylether | -78°C | 81% | google.com, googleapis.com, newdrugapprovals.org |

Mechanistic Studies of 1 Cyclopentylethanone Reactions

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction class for ketones like 1-Cyclopentylethanone. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. chemguide.co.ukyoutube.com

The reaction mechanism for nucleophilic addition to this compound typically proceeds through a two-step process. The initial and key step involves the attack of a nucleophile on the electrophilic carbonyl carbon atom. chemguide.co.ukyoutube.com This attack breaks the pi (π) bond of the carbonyl group, and the pair of electrons moves to the highly electronegative oxygen atom. youtube.com This process results in the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

Under acidic conditions, the reaction is often catalyzed. The carbonyl oxygen is first protonated by the acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles like alcohols. libretexts.orgopenstax.org

The general pathway can be summarized as:

Nucleophilic Attack: The nucleophile forms a new sigma (σ) bond with the carbonyl carbon.

Intermediate Formation: A negatively charged tetrahedral alkoxide intermediate is formed. organicchemistrytutor.com

Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent, water, or a dilute acid in a workup step to yield the final neutral alcohol product. youtube.comorganicchemistrytutor.com

The nucleophilic addition to this compound leads to the formation of various alcohols and other substituted derivatives, depending on the nature of the attacking nucleophile.

Grignard Reagents: The reaction with organometallic compounds like Grignard reagents (e.g., methyl magnesium bromide) is a powerful method for forming carbon-carbon bonds. The Grignard reagent acts as a source of a potent carbon nucleophile which attacks the carbonyl carbon. A subsequent acidic workup protonates the intermediate magnesium alkoxide to yield a tertiary alcohol. youtube.comquora.com For example, reacting this compound with methyl magnesium bromide would produce 2-Cyclopentylpropan-2-ol.

Hydride Reagents: Complex metal hydrides such as Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) serve as a source of hydride ions (H⁻). libretexts.org The nucleophilic hydride attacks the carbonyl carbon, and subsequent protonation yields a secondary alcohol, 1-Cyclopentylethanol (B1203354). youtube.compressbooks.pub

Alcohols (Acetal Formation): In the presence of an acid catalyst, alcohols can act as nucleophiles. The initial addition of one equivalent of an alcohol forms a hemiacetal. libretexts.orgopenstax.orglibretexts.org The reaction can proceed further with a second equivalent of the alcohol to form a stable acetal, which can serve as a protecting group for the carbonyl functionality. openstax.orglibretexts.org

Table 1: Products of Nucleophilic Addition to this compound

| Nucleophile/Reagent | Intermediate | Final Product | Product Class |

| Grignard Reagent (R-MgX) | Alkoxide | Substituted Tertiary Alcohol | Alcohol |

| Hydride (from NaBH₄/LiAlH₄) | Alkoxide | 1-Cyclopentylethanol | Secondary Alcohol |

| Alcohol (R-OH) / H⁺ | Hemiacetal | Acetal | Acetal |

The carbonyl group of this compound is prochiral, meaning the two faces of the planar carbonyl group are not equivalent. Nucleophilic attack on this molecule creates a new stereocenter at the carbonyl carbon. libretexts.org

In the absence of any pre-existing chirality in the reactant or chiral influence from reagents or catalysts, the nucleophile can attack either the Re or Si face of the carbonyl group with equal probability. libretexts.orgquora.com This results in the formation of a 50:50 mixture of the two possible enantiomers of the alcohol product. Such a mixture is known as a racemic mixture and is optically inactive. libretexts.orgsaskoer.ca

However, if the nucleophile or the reaction conditions are chiral, or if there is another stereocenter present in the molecule, the two faces of the carbonyl may not be attacked at an equal rate. saskoer.ca Steric hindrance can play a significant role, where the nucleophile preferentially attacks from the less hindered face. libretexts.orgresearchgate.net This leads to an unequal formation of diastereomers or an excess of one enantiomer over the other, a process known as asymmetric induction. academie-sciences.fr For example, the reduction of a substituted cyclopentanone (B42830) can result in a mixture of cis and trans isomers, with the product ratio influenced by steric factors in the transition state. pearson.com

Oxidation and Reduction Processes

The oxidation of ketones generally requires harsh conditions and often involves carbon-carbon bond cleavage. The oxidation of cyclic ketones, such as cyclopentanone, can yield dicarboxylic acids. bibliotekanauki.plresearchgate.net For instance, cyclopentanone can be oxidized to glutaric acid using agents like oxygen in the presence of metal catalysts. researchgate.netresearchgate.net The probable mechanism involves the formation of radical intermediates and cleavage of the ring. researchgate.net While the direct oxidation of this compound to Cyclopentyl Acetic Acid is not a standard named reaction, it would necessitate the cleavage of the C-C bond between the carbonyl carbon and the methyl group. Strong oxidizing agents under specific conditions can facilitate such cleavages.

The reduction of this compound to the corresponding secondary alcohol, 1-Cyclopentylethanol, is a common and efficient transformation achieved using complex metal hydrides. libretexts.orgpressbooks.pub

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. organicchemistrytutor.compressbooks.pub The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the carbonyl carbon. chemguide.co.ukpressbooks.pub The resulting alkoxide intermediate is then protonated by the solvent to give the final alcohol product. chemguide.co.ukorganicchemistrytutor.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful and reactive reducing agent than NaBH₄. organicchemistrytutor.comlibretexts.orgyoutube.com The increased reactivity is due to the greater polarity of the Al-H bond compared to the B-H bond. libretexts.orgyoutube.com Due to its high reactivity, LiAlH₄ reacts violently with protic solvents and water. organicchemistrytutor.com Therefore, reductions using LiAlH₄ are carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is completed by a separate, careful workup step where water or dilute acid is added to protonate the intermediate aluminum alkoxide salt. organicchemistrytutor.comlibretexts.org

Table 2: Comparison of Reducing Agents for this compound

| Reagent | Formula | Reactivity | Typical Solvent | Workup |

| Sodium Borohydride | NaBH₄ | Mild, Selective | Methanol, Ethanol | Solvent protonates intermediate |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, Unselective | Diethyl Ether, THF | Separate aqueous/acidic step |

Mechanisms of Alcohol Dehydration and Ether Formation from Derivatives

The dehydration of alcohols derived from this compound, such as 1-cyclopentylethanol, can proceed through different pathways to yield either alkenes or ethers, depending on the reaction conditions. The formation of an ether from a secondary alcohol like 1-cyclopentylethanol typically involves a nucleophilic substitution mechanism.

The reaction is generally acid-catalyzed, starting with the protonation of the alcohol's hydroxyl group to form a good leaving group, water. Following this, a second molecule of the alcohol can act as a nucleophile. The specific mechanism, either SN1 or SN2, is influenced by the structure of the alcohol. For secondary alcohols, the reaction can proceed via an SN2 pathway where the second alcohol molecule attacks the protonated alcohol, displacing water in a concerted step.

A study investigating the dehydration of secondary alcohols, including 1-cyclopentylethanol, over an alumina (B75360) catalyst to form ethers concluded that the reaction likely proceeds through an SN2-type mechanism. This was supported by deuterium (B1214612) tracer studies which ruled out the formation of the ether via the addition of an alcohol to an intermediate alkene.

| Reactant | Product | Proposed Mechanism | Catalyst |

| 1-Cyclopentylethanol | Di(1-cyclopentylethyl) ether | SN2-type | Alumina |

Rearrangement Reactions Involving this compound

The carbon framework of this compound and its derivatives can undergo various rearrangement reactions, often driven by the formation of more stable carbocation intermediates.

Intramolecular Rearrangements and Carbocation Intermediates

Intramolecular rearrangements of cyclic systems like the cyclopentyl group in this compound are often initiated by the formation of a carbocation. For instance, under acidic conditions, protonation of the carbonyl oxygen followed by the loss of a leaving group from a derivative, or through other carbocation-generating reactions, can lead to a carbocation adjacent to the cyclopentyl ring.

A key driving force in the rearrangement of five-membered rings is the relief of ring strain. Cyclopentyl carbocations can undergo a ring-expansion rearrangement to form a more stable six-membered cyclohexyl ring system. This process involves the migration of a carbon-carbon bond from the ring to the carbocation center, resulting in a more stable secondary or tertiary carbocation within a less strained ring. Such rearrangements are common in terpene biosynthesis where complex carbocation cascades occur. While specific studies on this compound's intramolecular rearrangements are not abundant, the principles of carbocation stability and ring strain relief suggest that its derivatives would be prone to such transformations.

Baeyer–Villiger Oxidation as a Rearrangement Example

The Baeyer–Villiger oxidation is a classic example of a rearrangement reaction that converts ketones into esters. In the case of this compound, this reaction would yield either cyclopentyl acetate (B1210297) or methyl cyclopentanecarboxylate, depending on which group migrates. This oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The peroxy acid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. The key step of the reaction is the concerted rearrangement where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, with the simultaneous cleavage of the O-O bond and departure of a carboxylate anion. This migration step is the rate-determining step of the reaction. Finally, deprotonation of the resulting oxocarbenium ion gives the final ester product.

Migration Tendencies of Alkyl Groups in Rearrangements

The regioselectivity of the Baeyer–Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is:

tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl

In the case of this compound, the two groups attached to the carbonyl are a cyclopentyl group (a secondary alkyl group) and a methyl group (a primary alkyl group). Based on the established migratory aptitude, the cyclopentyl group has a higher tendency to migrate than the methyl group. Therefore, the major product of the Baeyer–Villiger oxidation of this compound is expected to be cyclopentyl acetate.

| Migrating Group | Relative Migratory Aptitude |

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Phenyl | High |

| Primary alkyl | Moderate |

| Methyl | Low |

Enolization and Aldol (B89426) Chemistry

The presence of alpha-hydrogens in this compound allows it to undergo enolization and participate in aldol reactions.

Formation of Enolates from this compound

This compound is an unsymmetrical ketone with two different sets of alpha-hydrogens: those on the methyl group and the one on the cyclopentyl ring. This allows for the formation of two different regioisomeric enolates upon treatment with a base.

The formation of the kinetic enolate is favored under conditions of strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures. These conditions favor the removal of the less sterically hindered proton, which in this case would be from the methyl group.

The thermodynamic enolate is the more stable enolate and is favored under conditions that allow for equilibrium to be established, such as with a weaker base (like an alkoxide) at higher temperatures. The thermodynamic enolate is the one with the more substituted double bond, which would be formed by deprotonating the cyclopentyl ring.

| Enolate Type | Favored Conditions | Site of Deprotonation in this compound |

| Kinetic | Strong, bulky base (e.g., LDA), low temperature | Methyl group |

| Thermodynamic | Weaker base (e.g., alkoxide), higher temperature | Cyclopentyl ring |

Once formed, these enolates can act as nucleophiles in various reactions, most notably the aldol reaction. For instance, the enolate of this compound can react with an aldehyde or another ketone in a crossed aldol condensation. In a reaction between 1-(1-methylcyclopentyl)ethan-1-one (a derivative of this compound) and 2,2-dimethylpropanal in the presence of sodium hydroxide (B78521), the enolate formed from the ketone attacks the carbonyl carbon of the aldehyde.

Cross-Aldol Additions with Other Ketones

Cross-aldol or mixed aldol reactions involve the condensation of two different carbonyl compounds. When this compound is a reactant, its alpha-carbon on the methyl group can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another ketone.

However, these reactions can be complex. If both ketones have alpha-hydrogens, a mixture of four possible products can form from self-condensation and cross-condensation reactions, making purification difficult. libretexts.orglibretexts.org To achieve selectivity, the reaction is often performed under conditions where one reactant has no alpha-hydrogens, or by slowly adding the enolizable ketone (in this case, this compound) to a mixture of the non-enolizable ketone and the base. uobabylon.edu.iq This keeps the concentration of the enolate low and favors the cross-aldol product. Aldehydes are generally more reactive as electrophiles than ketones in these reactions. libretexts.org

The general mechanism proceeds in three steps:

Enolate Formation: A base removes an acidic alpha-hydrogen from the methyl group of this compound.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the second ketone (e.g., Cyclohexanone), forming a β-hydroxy ketone (an aldol addition product). masterorganicchemistry.com

Dehydration (Condensation): If the reaction is heated, the aldol addition product can lose a molecule of water to form an α,β-unsaturated ketone, which is often the final, more stable product. libretexts.org

| Reactant Combination | Product Type | Potential Product Structure |

|---|---|---|

| This compound (Enolate) + Cyclohexanone (Electrophile) | Cross-Aldol Product | 1-Cyclopentyl-2-(1-hydroxycyclohexyl)ethan-1-one |

| Cyclohexanone (Enolate) + this compound (Electrophile) | Cross-Aldol Product | 2-(1-Cyclopentyl-1-hydroxyethyl)cyclohexan-1-one |

| This compound (Enolate + Electrophile) | Self-Condensation Product | 4-Cyclopentyl-4-hydroxy-3-methylpentan-2-one |

| Cyclohexanone (Enolate + Electrophile) | Self-Condensation Product | 2-(1-Hydroxycyclohexyl)cyclohexan-1-one |

Base-Catalyzed Cyclotrimerization and Oxidation with Molecular Oxygen

Aryl methyl ketones are known to undergo acid-catalyzed self-condensation, or cyclotrimerization, to form 1,3,5-triarylbenzene derivatives. growingscience.com A similar base-catalyzed mechanism can be proposed for this compound. This reaction involves a sequence of aldol-type condensations and dehydrations.

The proposed mechanism is as follows:

Two molecules of this compound undergo a base-catalyzed aldol condensation to form an α,β-unsaturated ketone.

A third molecule of this compound forms an enolate, which then attacks the β-carbon of the previously formed unsaturated ketone in a Michael addition.

The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration (aromatization) to form 1,3,5-tricyclopentylbenzene.

While the formation of the aromatic ring is a known process for some ketones, the subsequent oxidation with molecular oxygen is less common and suggests a further radical-based or metal-catalyzed oxidation pathway, which is not extensively documented for this specific substrate. The oxidation of methyl ketones can occur under various conditions, sometimes involving enzymatic pathways or high-temperature lipid oxidation. nih.govnih.gov

Halogenation Reactions

Alpha-Chlorination to 2-Chloro-1-cyclopentylethanone

The chlorination of this compound at the alpha-carbon of the methyl group yields 2-Chloro-1-cyclopentylethanone. This reaction can be catalyzed by either acid or base.

Under basic conditions, the mechanism is initiated by the formation of an enolate ion. pitt.edu

Enolate Formation: A base (e.g., hydroxide) removes a proton from the methyl group, which is the kinetically favored position, to form an enolate.

Nucleophilic Attack: The enolate anion attacks a molecule of chlorine (Cl₂), displacing a chloride ion and forming the α-chloroketone.

Under acidic conditions, the ketone is first protonated, followed by the formation of an enol. This enol then acts as the nucleophile, attacking Cl₂.

Various chlorinating agents can be used, including chlorine gas, sulfuryl chloride, N-chlorosuccinimide, and p-toluenesulfonyl chloride, with the choice of reagent sometimes influencing the regioselectivity of the reaction. pitt.edu

Haloform Reaction and By-product Formation (e.g., Chloroform)

The haloform reaction is a characteristic reaction of methyl ketones, such as this compound, in the presence of excess base and a halogen (chlorine, bromine, or iodine). wikipedia.org This reaction converts the methyl ketone into a carboxylate salt and a haloform (e.g., chloroform, CHCl₃). masterorganicchemistry.comyoutube.com

The mechanism proceeds through two main phases:

Exhaustive Halogenation: The reaction begins with the base abstracting an acidic α-proton from the methyl group to form an enolate. byjus.com This enolate then reacts with the halogen. This process repeats two more times. Each successive halogenation makes the remaining α-protons more acidic, ensuring the reaction proceeds to completion, forming a trihalomethyl ketone intermediate (1-cyclopentyl-2,2,2-trichloroethan-1-one). masterorganicchemistry.comnih.gov

Cleavage: A hydroxide ion then acts as a nucleophile, attacking the carbonyl carbon of the trihalomethyl ketone. youtube.com This leads to the cleavage of the carbon-carbon bond, expelling the relatively stable trihalomethyl anion (-CX₃) as a leaving group. wikipedia.org

Proton Transfer: The trihalomethyl anion is a strong base and immediately abstracts the acidic proton from the newly formed carboxylic acid, yielding the final products: a carboxylate salt (sodium cyclopentanecarboxylate) and the haloform (chloroform). nih.gov

| Step | Description | Key Intermediate/Product |

|---|---|---|

| 1 | First deprotonation and chlorination | 2-Chloro-1-cyclopentylethanone |

| 2 | Second deprotonation and chlorination | 2,2-Dichloro-1-cyclopentylethanone |

| 3 | Third deprotonation and chlorination | 2,2,2-Trichloro-1-cyclopentylethanone |

| 4 | Nucleophilic attack by hydroxide and C-C bond cleavage | Cyclopentanecarboxylic acid and Trichloromethyl anion (-CCl₃) |

| 5 | Proton transfer | Cyclopentanecarboxylate and Chloroform (CHCl₃) |

Advanced Spectroscopic and Computational Analysis of 1 Cyclopentylethanone and Its Derivatives

NMR Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-Cyclopentylethanone, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure and analyzing its conformational dynamics.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the methine proton on the cyclopentyl ring adjacent to the acetyl group, and the methylene (B1212753) protons of the cyclopentyl ring. The methyl protons (-CH₃) typically appear as a singlet in the upfield region. The methine proton (CH-C=O) is expected to be downfield due to the deshielding effect of the carbonyl group. The eight methylene protons on the cyclopentyl ring will present as complex multiplets due to their diastereotopic nature and spin-spin coupling with adjacent protons.

The ¹³C NMR spectrum provides complementary information. A prominent downfield signal corresponds to the carbonyl carbon, typically observed above 200 ppm. The carbon of the methyl group appears at the higher end of the spectrum. The methine carbon of the cyclopentyl ring attached to the acetyl group is also shifted downfield, while the methylene carbons of the ring produce signals in the aliphatic region.

Conformational analysis of the cyclopentyl ring in this compound is also accessible through NMR. The five-membered ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the envelope and twist forms. The rate of interconversion between these conformers influences the appearance of the NMR spectrum. At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals. Variable temperature NMR studies can be employed to slow down this exchange, potentially allowing for the observation of individual conformers. The analysis of coupling constants, particularly the vicinal coupling constants (³JHH), can provide quantitative insights into the dihedral angles and, consequently, the preferred conformation of the cyclopentyl ring.

Table 1: Experimental ¹³C NMR Chemical Shifts for this compound nih.gov

| Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | 212.4 |

| Methine (CH) | 51.5 |

| Methyl (CH₃) | 28.5 |

| Methylene (CH₂) | 30.6 |

| Methylene (CH₂) | 26.1 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational modes of molecular bonds, which are characteristic of the bond type and its chemical environment.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1700-1725 cm⁻¹, which is characteristic for ketones. The precise position of this band can be influenced by the ring strain of the cyclopentyl group. Other significant absorptions in the IR spectrum include those arising from C-H stretching vibrations of the methyl and cyclopentyl groups, which appear in the 2800-3000 cm⁻¹ region. C-H bending vibrations are expected in the 1350-1470 cm⁻¹ range. The region below 1300 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole, arising from C-C stretching and various bending modes.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~2870 | Medium | C-H stretch (aliphatic) |

| ~1715 | Very Strong | C=O stretch (ketone) |

| ~1450 | Medium | CH₂ scissoring |

| ~1360 | Medium | CH₃ symmetric bend |

| ~1170 | Medium | C-C stretch |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, this compound (molecular weight: 112.17 g/mol ) undergoes ionization to form a molecular ion (M⁺•), which then fragments in a characteristic manner.

The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 112. nist.gov The fragmentation of ketones is often dominated by α-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃, 15 Da) and the formation of a cyclopentylcarbonyl cation at m/z 97.

Cleavage of the bond between the carbonyl carbon and the cyclopentyl ring, resulting in the loss of a cyclopentyl radical (•C₅H₉, 69 Da) and the formation of the acetyl cation (CH₃CO⁺) at m/z 43. This is often a very prominent peak in the spectrum of methyl ketones.

Another important fragmentation pathway for ketones containing γ-hydrogens is the McLafferty rearrangement. In this compound, this involves the transfer of a hydrogen atom from the cyclopentyl ring to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. This can lead to various fragment ions depending on the specific hydrogen transferred and the subsequent bond cleavages.

Further fragmentation of the cyclopentyl ring itself can lead to a series of smaller ions, often separated by 14 Da (corresponding to CH₂ units), which is characteristic of cyclic alkanes. The base peak in the mass spectrum of this compound is often observed at m/z 69, corresponding to the stable cyclopentyl cation, or at m/z 43, the acetyl cation.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound nih.govnist.gov

| m/z | Proposed Fragment |

| 112 | [M]⁺• (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 84 | [M - C₂H₄]⁺• (McLafferty rearrangement) |

| 69 | [C₅H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Computational Chemistry (DFT) for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure, properties, and reactivity of molecules. DFT calculations can provide valuable insights into aspects of this compound that are difficult to probe experimentally.

By solving the Kohn-Sham equations, DFT can be used to predict the optimized geometry of this compound, including the preferred conformation of the cyclopentyl ring (envelope vs. twist) and the rotational barrier of the acetyl group. These calculations can also yield a wealth of information about the electronic properties of the molecule. For instance, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which is crucial for understanding its reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated, and the HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

DFT is also widely used to predict spectroscopic properties. Vibrational frequencies from DFT calculations can be used to aid in the assignment of experimental IR and Raman spectra. Furthermore, NMR chemical shifts can be calculated with good accuracy, which can help in the assignment of complex spectra and in the differentiation between possible isomers or conformers.

In terms of reactivity, DFT can be used to model reaction pathways and to calculate activation energies. For example, the reactivity of the carbonyl group towards nucleophilic attack can be investigated by calculating the electrostatic potential map and by modeling the transition states for reactions with various nucleophiles. This allows for a theoretical prediction of the regioselectivity and stereoselectivity of such reactions.

Table 4: Representative DFT-Calculable Properties for this compound

| Property | Information Gained |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles, conformational energies |

| Vibrational Frequencies | Predicted IR and Raman spectra for spectral assignment |

| NMR Chemical Shifts | Aid in the assignment of ¹H and ¹³C NMR spectra |

| HOMO/LUMO Energies | Electronic stability, reactivity indices |

| Electrostatic Potential | Prediction of sites for electrophilic and nucleophilic attack |

| Reaction Energetics | Activation energies and reaction enthalpies |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape and intermolecular interactions of this compound in various environments.

A key application of MD for this compound is the exploration of its conformational flexibility. While DFT can identify stable conformers, MD simulations can map out the entire potential energy surface and reveal the pathways and timescales of transitions between different conformations of the cyclopentyl ring. This provides a dynamic understanding of the molecule's structure that is complementary to the static picture from other methods.

MD simulations are particularly useful for studying condensed-phase systems. By simulating this compound in a solvent box (e.g., water or an organic solvent), it is possible to investigate how intermolecular interactions with the solvent molecules influence its conformational preferences and dynamics. Solvation shells can be characterized, and properties such as the radial distribution function can be calculated to understand the local solvent structure around the molecule.

Furthermore, MD simulations can be used to study the interactions of this compound with other molecules. For example, its binding to a receptor or an enzyme active site could be simulated to understand the molecular basis of its biological activity, if any. The simulations can provide insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the free energy of binding.

X-ray Crystallography of Solid Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Since this compound is a liquid at room temperature, its structure cannot be directly determined by this technique. However, the preparation of a suitable solid derivative would allow for its analysis by X-ray crystallography.

The synthesis of a solid derivative could be achieved through various chemical reactions. For example, reaction of the ketone with a reagent such as 2,4-dinitrophenylhydrazine (B122626) would yield a solid 2,4-dinitrophenylhydrazone derivative. Alternatively, a semicarbazone or an oxime derivative could be prepared. The choice of derivative would be guided by its ability to form high-quality single crystals suitable for X-ray diffraction.

Once a suitable crystal is obtained, X-ray crystallography can provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This would provide an unambiguous determination of the conformation of the cyclopentyl ring in the solid state. It is important to note that the conformation observed in the crystal lattice may be influenced by packing forces and may not be the same as the predominant conformation in solution.

The crystal structure would also reveal the details of the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds (if present in the derivative), dipole-dipole interactions, and van der Waals forces. This information is valuable for understanding the solid-state properties of the material. While no crystal structures of derivatives of this compound are currently reported in the major crystallographic databases, the technique remains a powerful potential tool for the definitive structural analysis of a suitable solid derivative.

Applications of 1 Cyclopentylethanone in Complex Molecule Synthesis

Building Block for Agrochemicals

1-Cyclopentylethanone is noted as a chemical intermediate in the synthesis of agrochemicals. nih.gov However, specific examples of commercial pesticides or herbicides derived from this compound are not detailed in the available scientific literature, indicating its role may be in proprietary or early-stage research within the agrochemical industry.

Precursor for Polymer Chemistry Research

The use of this compound as a monomer or precursor in polymer chemistry is not well-documented in the surveyed research. While ketones can sometimes be used to initiate or modify polymerization reactions, the specific application of this compound in this field is not established.

Role in Fine Chemical Synthesis

In the broader field of fine chemical synthesis, this compound demonstrates its versatility in specialized chemical reactions. It is reported to act as a ligand for Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. chemicalbook.com Furthermore, it serves as a reactant in the synthesis of complex heterocyclic structures. chemicalbook.com For instance, it reacts with benzo researchgate.netbeilstein-journals.orgnih.govoxadiazole 1-oxide to prepare 3-methylspiro(chinoxalin-2(3H),1'-cyclopentan)-3-amin-1,4-dioxide, showcasing its utility in creating intricate spiro compounds. chemicalbook.com

| Application Area | Specific Use | Supporting Evidence |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for S1P1 Receptor Agonist ACT-334441 via Guareschi–Thorpe reaction. researchgate.netbeilstein-journals.orgchemicalbook.com | Strong |

| Drug Development | Precursor for antibacterial and LTD4 receptor antagonists (using deuterated form). americanelements.com | Strong |

| Fine Chemical Synthesis | Ligand for Suzuki coupling and reactant for spiro compound synthesis. chemicalbook.com | Moderate |

| Agrochemicals | General intermediate. nih.gov | General Mention |

| Antimalarial Research | No specific applications found in the literature. | Not Documented |

| Polymer Chemistry | No specific applications found in the literature. | Not Documented |

Synthesis of Endoperoxides and Cyclic Hydroperoxy Acetals

This compound serves as a valuable precursor in the synthesis of complex cyclic peroxide structures, including endoperoxides and cyclic hydroperoxy acetals. These reactions often proceed through base-catalyzed domino reactions involving molecular oxygen, highlighting an efficient pathway to these important structural motifs which are found in a variety of biologically active compounds.

Detailed Research Findings

Research has demonstrated that domino reactions of ketones with molecular oxygen, facilitated by bases such as potassium hydroxide (B78521) and potassium t-butoxide, can yield cyclic hydroperoxy acetals, specifically 3,5-dihydroxy-1,2-dioxanes. researchgate.netrsc.org Furthermore, a three-component reaction involving two different ketones and molecular oxygen can be employed to synthesize mixed endoperoxides. researchgate.netrsc.org

The viability of this compound (also known as methyl cyclopentyl ketone) in these syntheses is attributed to its propensity to form a stable thermodynamic enolate. rsc.org The proposed mechanism for these transformations begins with the oxidation of the enolate of this compound by molecular oxygen. This step forms a hydroperoxide intermediate, which then acts as an electrophile in a subsequent aldol (B89426) addition with another ketone enolate, ultimately leading to cyclization and the formation of the endoperoxide ring structure. rsc.org

In a specific example of a cross-cyclotrimerization reaction, this compound was reacted with acetone (B3395972) in the presence of a base and oxygen, affording the corresponding peroxide product in a 64% yield. rsc.org This demonstrates the practical application of this compound in building complex peroxide-containing molecules. The reaction involves the oxidation of the this compound enolate, followed by a cross-aldol addition and cyclization to form the final 1,2-dioxane (B1202867) structure. rsc.org

The following table summarizes the results of the base-catalyzed cross-cyclotrimerization of this compound with various other ketones in the presence of molecular oxygen to produce mixed endoperoxides.

Table 1: Cross-Cyclotrimerization of this compound with Other Ketones and Molecular Oxygen

| Entry | Ketone 2 | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetone | 6a | 64 |

| 2 | Acetophenone | 6b | 55 |

| 3 | Methyl isobutyl ketone | 6c | 41 |

| 4 | Cyclohexanone (B45756) | 6d | 35 |

| 5 | 4-tert-Butylcyclohexanone | 6e | 43 |

| 6 | 4-Acetylpyridine | 6f | 21 |

| 7 | 1-Acetylpiperidine | 6g | 25 |

| 8 | 1-Acetyl-4-piperidone | 6h | 37 |

Catalysis in 1 Cyclopentylethanone Transformations

Homogeneous Catalysis

Homogeneous catalysis offers a powerful platform for the selective transformation of 1-cyclopentylethanone under mild reaction conditions, utilizing soluble catalysts that operate in the same phase as the reactants.

Transition metal catalysts are instrumental in the activation and formation of C-C and C-X bonds in cyclic ketones. While direct examples involving this compound are not extensively documented, studies on related cyclopentanone (B42830) structures provide significant insights into potential transformations. A notable strategy involves the rhodium-catalyzed activation of C-C bonds in cyclopentanones. For instance, a rhodium pre-catalyst, in combination with an N-heterocyclic carbene ligand and an amino-pyridine co-catalyst, has been successfully employed for the C-C bond activation of cyclopentanones bearing an aryl group at the C3 position. nih.govnih.gov This process involves the cleavage of the less strained C-C bond, followed by the activation of a carbon-hydrogen bond in the aryl group, leading to the synthesis of functionalized α-tetralones. nih.govnih.gov Although this example focuses on bond cleavage, the underlying principles of oxidative addition and reductive elimination are fundamental to C-C bond formation as well.

The general approach for such transformations can be summarized in the following catalytic cycle:

Coordination of the cyclopentanone derivative to the transition metal center.

Oxidative addition of a C-C or C-H bond to the metal.

Migratory insertion of a coupling partner (e.g., an alkene or alkyne) into a metal-carbon bond.

Reductive elimination to form the new C-C or C-X bond and regenerate the active catalyst.

This methodology has been shown to be effective for the enantioselective synthesis of some terpenoid natural products, highlighting the potential for creating complex chiral molecules from cyclopentanone precursors. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of cyclic ketones, avoiding the use of metal catalysts. These reactions are typically promoted by small chiral organic molecules. While specific studies on this compound are limited, extensive research on other cyclopentanones, such as cyclopentane-1,2-dione, demonstrates the potential of this approach.

A prominent example is the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles, catalyzed by a multifunctional squaramide catalyst. beilstein-journals.orgnih.gov In this reaction, the organocatalyst activates both the nucleophile (the dione) and the electrophile (the oxindole) through hydrogen bonding, leading to the formation of the Michael adduct with high enantioselectivity. beilstein-journals.orgnih.gov

Similarly, organocatalytic domino Michael/aldol (B89426) reactions have been developed for the synthesis of complex polycyclic systems from cyclic diones and α,β-unsaturated aldehydes. nih.gov These cascade reactions can lead to the formation of multiple stereocenters in a single step with high stereocontrol.

The general mechanism for such organocatalytic transformations often involves the formation of a transient enamine or enolate from the ketone and the catalyst, which then reacts with an electrophile. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.

| Reactants | Catalyst Type | Transformation | Key Features |

|---|---|---|---|

| Cyclopentane-1,2-dione and Alkylidene Oxindole | Multifunctional Squaramide | Asymmetric Michael Addition | High enantioselectivity, moderate diastereoselectivity beilstein-journals.orgnih.gov |

| Cyclic 1,3-Dicarbonyls and α,β-Unsaturated Ketones | Chiral Amine | Asymmetric Michael Reaction | Atom-economic, one-step formation of optically active products nih.gov |

| α-Aryl Cyclopentanones and Nitroolefins | Chiral Diamine | Asymmetric Michael Addition | Construction of adjacent quaternary and tertiary stereocenters rsc.org |

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling.

Alumina (B75360) (Al₂O₃) is a versatile solid catalyst that can exhibit both acidic and basic properties, making it suitable for a range of organic transformations. While specific studies on this compound are scarce, the reactions of other cyclic ketones, such as cyclohexanone (B45756), on alumina surfaces have been investigated. These studies reveal that alumina can catalyze aldol condensation reactions, leading to the formation of dimeric products. ias.ac.inias.ac.in The reaction sequence for cyclohexanone on alumina involves the formation of a dimeric aldol condensation product and cyclohexene (B86901) as the main products. ias.ac.in The nature of the active sites on alumina, whether acidic or basic, plays a crucial role in determining the reaction pathway. Dual acid-base sites are believed to be responsible for these catalytic properties. ias.ac.in It is plausible that this compound could undergo similar alumina-catalyzed self-condensation or cross-condensation reactions.

Various other solid-phase catalysts have been developed for transformations of ketones. Solid acid catalysts, such as Amberlyst-15, have been shown to be effective for the alkylation of β-ketoesters with benzylic alcohols, followed by decarboxylation to yield flavoring ketones. acs.org This type of catalyst could potentially be used for C-C bond-forming reactions involving this compound.

Furthermore, solid base catalysts, such as layered double hydroxides (LDHs) and mixed metal oxides (MMOs), have been utilized for the ketonic decarboxylation of fatty acids to produce ketones. mdpi.comresearchgate.net These catalysts could be explored for condensation reactions of this compound where a solid base is required.

Asymmetric Synthesis of this compound Derivatives

The asymmetric synthesis of chiral derivatives of this compound is of significant interest for the preparation of enantiomerically pure building blocks for pharmaceuticals and natural products. A variety of methods have been developed for the asymmetric synthesis of chiral cyclopentanones and their derivatives. nih.govresearchgate.net

One major approach is the asymmetric functionalization of a pre-existing cyclopentanone ring. This can be achieved through organocatalytic methods, as discussed in section 6.1.2, where a chiral catalyst introduces a new stereocenter via reactions such as Michael additions or aldol reactions.

Another strategy involves the construction of the chiral cyclopentanone ring itself from acyclic precursors using methods like the Nazarov cyclization or Pauson-Khand reaction under asymmetric conditions. nih.govresearchgate.netacs.org For example, chiral auxiliaries or chiral catalysts can be employed to control the stereochemistry of the ring-closing step.

The synthesis of chiral hydroxylated cyclopentanones can be achieved starting from prochiral cyclopentane-1,2-diones through asymmetric hydroxylation followed by stereoselective reduction. researchgate.net Additionally, the asymmetric synthesis of fully substituted cyclopentane-oxindoles has been accomplished through an organocatalytic triple Michael domino reaction, creating multiple C-C bonds and six stereocenters in one pot. nih.gov

| Synthetic Strategy | Methodology | Key Features |

|---|---|---|

| Asymmetric Functionalization | Organocatalytic Michael Addition | Introduction of chirality on a pre-existing ring rsc.org |

| Asymmetric Ring Construction | Asymmetric Nazarov Cyclization | Formation of the chiral cyclopentenone core nih.govresearchgate.net |

| Asymmetric Ring Construction | Asymmetric Pauson-Khand Reaction | Convergent synthesis of chiral cyclopentenones nih.govresearchgate.net |

| Domino Reaction | Organocatalytic Triple Michael Reaction | One-pot synthesis of highly functionalized chiral cyclopentanes nih.gov |

Emerging Research Frontiers and Future Directions

Green Chemistry Approaches in 1-Cyclopentylethanone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance sustainability. rsc.orgwiley.com Key areas of focus include the use of renewable feedstocks, the development of solvent-free reaction conditions, and the application of energy-efficient techniques like microwave-assisted synthesis.

Renewable Feedstocks: A significant advancement in green synthesis is the utilization of biomass-derived starting materials. wordpress.com For instance, cyclopentanone (B42830), a precursor to this compound, can be synthesized from renewable feedstocks like lignocellulose. nih.gov This approach reduces reliance on petrochemicals and contributes to a more circular economy. researchgate.net The conversion of biomass into valuable chemicals is a cornerstone of sustainable chemistry, offering economic and environmental benefits. researchgate.net

Solvent-Free and Alternative Solvents: Researchers are exploring solvent-free reaction conditions to reduce waste and eliminate the use of hazardous organic solvents. nih.gov When solvents are necessary, the focus is on using greener alternatives such as water. researchgate.net Aqueous media is often preferred for its low cost, safety, and minimal environmental impact. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govrsc.orgscispace.commdpi.com This technique offers a more energy-efficient alternative to conventional heating methods. scispace.com

| Green Chemistry Approach | Description | Key Advantages |

| Renewable Feedstocks | Utilization of biomass-derived materials (e.g., lignocellulose) to produce precursors like cyclopentanone. nih.govresearchgate.net | Reduces dependence on fossil fuels, promotes sustainability. wordpress.com |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. nih.gov | Minimizes waste, avoids hazardous substances. |

| Aqueous Media | Using water as a solvent for chemical transformations. researchgate.net | Environmentally benign, safe, and cost-effective. researchgate.net |

| Microwave Irradiation | Application of microwave energy to drive chemical reactions. nih.govrsc.org | Faster reaction rates, higher yields, energy efficiency. scispace.commdpi.com |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and discovery of novel synthetic routes. chemcopilot.comeurekalert.orgnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions with high accuracy. chemcopilot.comprinceton.edu

In the context of this compound synthesis, AI and ML can be employed to:

Predict Reaction Yields: Machine learning models, such as random forests, can accurately predict the yield of a reaction by considering various parameters like reactants, catalysts, solvents, and temperature. princeton.edu This predictive capability significantly reduces the need for extensive experimental screening, saving time and resources. chemcopilot.com

Optimize Reaction Conditions: AI algorithms can identify the optimal set of reaction conditions to maximize the yield and selectivity of this compound. fao.orgresearchgate.netnih.govnih.govresearchgate.net This includes determining the ideal temperature, pressure, and catalyst loading.

Discover Novel Synthetic Pathways: By analyzing existing chemical knowledge, AI can propose novel and more efficient synthetic routes to this compound that may not be apparent to human chemists. nih.gov

The integration of AI and ML into the research and development process has the potential to accelerate the discovery of more efficient and sustainable methods for producing this compound. chemcopilot.comprinceton.edu

Development of Novel Catalytic Systems

The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. Research in this area for this compound production is focused on creating catalysts that are not only effective but also reusable and environmentally benign.

Heterogeneous Catalysts: There is a growing interest in the use of supported metal catalysts, such as copper on zirconia (Cu/ZrO2), for the synthesis of cyclopentanone, a key precursor. researchgate.net These heterogeneous catalysts offer advantages in terms of easy separation from the reaction mixture and potential for reuse, which aligns with green chemistry principles. researchgate.net

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. nih.gov While specific applications to this compound are still emerging, the broader field of biocatalysis has shown great promise for the synthesis of related ketones and cyclopentanone derivatives. nih.gov